molecular formula C9H12BClO2 B7954660 [3-(2-Chlorophenyl)propyl]boronic acid

[3-(2-Chlorophenyl)propyl]boronic acid

Cat. No.: B7954660
M. Wt: 198.45 g/mol
InChI Key: CMFSQUIFBHNPDW-UHFFFAOYSA-N
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Description

[3-(2-Chlorophenyl)propyl]boronic acid is an organoboron compound with the molecular formula C9H12BClO2 It is a boronic acid derivative that features a boron atom bonded to a propyl chain, which is further substituted with a 2-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2-Chlorophenyl)propyl]boronic acid typically involves the reaction of 3-(2-chlorophenyl)propyl bromide with a boronic acid derivative. One common method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, where the bromide reacts with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The reaction conditions often include solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and temperatures ranging from room temperature to 80°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

[3-(2-Chlorophenyl)propyl]boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid to boranes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic esters, borates, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, [3-(2-Chlorophenyl)propyl]boronic acid is used as a building block for the synthesis of more complex molecules. It is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form carbon-carbon bonds.

Biology

In biological research, boronic acids are known for their ability to bind to diols, making them useful in the study of carbohydrate interactions and enzyme inhibition. This compound can be used to develop probes and sensors for detecting biomolecules .

Medicine

In medicinal chemistry, boronic acids have been explored for their potential as enzyme inhibitors, particularly protease inhibitors. This compound may be investigated for its ability to inhibit specific enzymes involved in disease pathways .

Industry

In the industrial sector, boronic acids are used in the production of polymers and materials with unique properties. This compound can be incorporated into polymeric materials to enhance their performance and functionality .

Mechanism of Action

The mechanism of action of [3-(2-Chlorophenyl)propyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in its role as an enzyme inhibitor, where it can bind to the active site of enzymes and block their activity. The molecular targets and pathways involved depend on the specific application and the enzyme being targeted .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A simpler boronic acid with a phenyl group.

    3-(2-Bromophenyl)propylboronic acid: Similar structure but with a bromine atom instead of chlorine.

    4-(2-Chlorophenyl)butylboronic acid: Similar structure but with a longer butyl chain.

Uniqueness

[3-(2-Chlorophenyl)propyl]boronic acid is unique due to the presence of the 2-chlorophenyl group, which can influence its reactivity and binding properties. This makes it distinct from other boronic acids and useful in specific applications where the chlorine substituent plays a crucial role .

Properties

IUPAC Name

3-(2-chlorophenyl)propylboronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BClO2/c11-9-6-2-1-4-8(9)5-3-7-10(12)13/h1-2,4,6,12-13H,3,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMFSQUIFBHNPDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCCC1=CC=CC=C1Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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